REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[C:5]([C:7]1[NH:8][C:9]([CH2:12][CH3:13])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+]>O>[CH2:12]([C:9]1[NH:8][C:7]([C:5](=[O:6])[C:4]([OH:14])=[O:3])=[CH:11][CH:10]=1)[CH3:13] |f:1.2|
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Name
|
5-ethyl-2-pyrrolylglyoxylic acid ethyl ester
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C=1NC(=CC1)CC)=O
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(N1)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |